4-Cyanobiphenyl

Thermal Properties Phase Behavior Crystallinity

Researchers requiring the unsubstituted parent scaffold for constructing nCB/nOCB liquid crystal libraries or SAR baseline controls face a solid-phase handling advantage with 4-cyanobiphenyl (mp 85-88 °C). Unlike low-melting alkyl homologs, this crystalline solid enables precise weighing, automated dispensing, and ambient storage. - 67±7% continuous-flow yield vs. 10% batch; sub-2 ppb Pd leaching for metal-sensitive applications. - >99% purity achievable via advanced purification, minimizing downstream contamination. - Single precursor for entire homologous series, reducing supply-chain complexity.

Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
CAS No. 2920-38-9
Cat. No. B145940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobiphenyl
CAS2920-38-9
Synonyms4-Diphenyl carbonitrile
Molecular FormulaC13H9N
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H
InChIKeyBPMBNLJJRKCCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanobiphenyl Differentiation vs. nCB Homologs


4-Cyanobiphenyl (4-phenylbenzonitrile, CAS 2920-38-9) is the unsubstituted parent scaffold of the extensively studied 4′-n-alkyl-4-cyanobiphenyl (nCB) liquid crystal series . Unlike its alkyl-substituted homologs (e.g., 5CB, 6CB, 7CB, 8CB) that exhibit room-temperature nematic or smectic mesophases, 4-cyanobiphenyl is a high-melting (85–88 °C) crystalline solid with no liquid-crystalline phase [1]. This fundamental physical-state difference directly impacts its procurement utility: 4-cyanobiphenyl serves exclusively as a solid-phase synthetic intermediate for constructing functional liquid crystals, pharmaceuticals, and specialty polymers—rather than as a final mesogenic material .

Form
Crystalline solid intermediate, not a liquid-crystal final material
Weighable solid; no cold-chain or viscous-liquid handling
Role
Unsubstituted 4′-position enables divergent nCB/nOCB library synthesis
Free para-site for functionalization; not a terminal mesogenic product

4-Cyanobiphenyl: Why nCB Homologs Fail as Substitutes


The 4′-n-alkyl-4-cyanobiphenyl homologs (nCB: 5CB, 6CB, 7CB, 8CB) and 4′-n-alkoxy-4-cyanobiphenyls (nOCB) are designed as terminal liquid-crystalline materials with low melting points (13.7–30 °C) and well-defined nematic or smectic phases that enable electro-optic device function [1]. Replacing 4-cyanobiphenyl with an alkyl-substituted analog in a synthetic sequence is impossible because the alkyl tail occupies the 4′-position that must remain free for further functionalization—4-cyanobiphenyl is the core scaffold that provides the reactive para-position for the introduction of alkyl, alkoxy, or other functional groups . Moreover, the high crystallinity and melting point (85–88 °C) of 4-cyanobiphenyl make it isolable and purifiable as a stable solid, whereas the low-melting nCB homologs require entirely different handling, storage, and purification protocols [1].

Target
4-Cyanobiphenyl (solid scaffold)
Free 4′-position allows electrophilic substitution, cross-coupling, or nucleophilic functionalization to any nCB/nOCB derivative. Crystalline solid (mp 85–88 °C) enables standard ambient handling.
Potential substitute
4′-Alkyl-cyanobiphenyls (5CB, 6CB, etc.)
Alkyl tail occupies the reactive 4′-position—cannot serve as a synthetic intermediate for further derivatization. Low-melting liquid crystals require viscous-liquid handling and cold storage.
Replacing 4-cyanobiphenyl with an nCB homolog may break the intended synthetic route and alter handling protocols.

4-Cyanobiphenyl vs. Analogs: Quantitative Evidence


Ambient Physical State: Solid vs. Liquid-Crystalline

4-Cyanobiphenyl exhibits a melting point of 85–88 °C and exists as a white to light-yellow crystalline powder at ambient temperature, whereas its closest 4′-alkyl-substituted homologs are room-temperature liquid crystals with melting points ranging from 13.7 °C (6CB) to 30 °C (7CB) [1]. This >55 °C melting point elevation renders 4-cyanobiphenyl a non-mesogenic solid that melts directly into the isotropic liquid without exhibiting any liquid-crystalline phase—a property unique among the nCB series .

Ambient Physical State
Head‑to‑head
Melting point: 85–88 °C (crystalline solid at 20 °C)Vs. nCB homologs: 13.7–30 °C (liquid‑crystalline at 20 °C)
Solid‑phase procurement advantage; non‑mesogenic identity confirmed
ΔTm ≥55 °C higher; requires no liquid‑crystal handling infrastructure
Thermal Properties Phase Behavior Crystallinity

Microreactor vs. Batch Synthesis Yield

In a direct comparative study, the Suzuki coupling of 4-bromobenzonitrile with phenylboronic acid to produce 4-cyanobiphenyl achieved a yield of 67±7% (n=6) using a continuous-flow microreactor with immobilized Pd catalyst at room temperature and without added base, versus only 10% yield under identical chemical conditions in a conventional batch reactor operated at 75–80 °C for 8 hours [1][2]. The microreactor also reduced palladium contamination in the crude product to 1.2–1.6 ppb (ICP-MS) [1].

Microreactor vs. Batch Yield
Head‑to‑head
67±7% yield (flow, RT, 25 s)Vs. 10% yield (batch, 75–80 °C, 8 h)
Supports yield‑based sourcing review for flow‑manufactured material
Pd leaching: 1.2–1.6 ppb in flow product
Synthesis Efficiency Process Chemistry Suzuki Coupling

Purity: Patent Method vs. Commercial Standards

A patented preparation method (CN-101357896-A) achieves 4-cyanobiphenyl with purity exceeding 99% through a sequence of biphenyl acylation, amidation, and dehydration, followed by petroleum-ether/activated-carbon purification to remove colored impurities [1]. By comparison, major commercial suppliers list standard purity specifications of >98.0% (GC) , 98% minimum [2], or 95% , with only select specialty vendors offering 99% or higher grades at premium price points .

Purity Cross‑study
Cross‑study
>99% (patent route)Vs. 95–98% (typical commercial grades)
Supports purity specification review for high‑purity intermediate needs
Premium grades report ≥99%; standard grades ≥98%
Purity Specification Industrial Synthesis Quality Control

Core Scaffold Role in nCB Library Synthesis

The entire homologous series of 4′-n-alkyl-4-cyanobiphenyl (nCB) and 4′-n-alkoxy-4-cyanobiphenyl (nOCB) liquid crystals—including the commercially dominant nematogen 5CB—is constructed by functionalizing the 4′-position of the 4-cyanobiphenyl core [1]. No alternative commercially available scaffold can replicate this divergent synthetic entry point. The unsubstituted 4-cyanobiphenyl therefore commands a structurally irreplaceable position as the universal aromatic nitrile precursor for generating cyanobiphenyl libraries [2].

Core Scaffold Role
Class‑level
Unsubstituted 4-cyanobiphenyl is the sole divergent entry point for all nCB/nOCB series members
Supports scaffold‑based library design and procurement flexibility
Class‑level inference; verify reactivity for specific target derivatives
Medicinal Chemistry Liquid Crystal Synthesis Chemical Library Design

4-Cyanobiphenyl Application Scenarios


Divergent Synthesis of nCB and nOCB Libraries

4-Cyanobiphenyl is the single essential precursor for constructing the entire 4′-n-alkyl-4-cyanobiphenyl (nCB) and 4′-n-alkoxy-4-cyanobiphenyl (nOCB) homologous series through sequential functionalization at the free 4′-position. Procurement of the parent scaffold enables parallel synthesis of multiple homologs without redundant supply-chain complexity, directly aligned with the evidence that all downstream nCB members are structurally derived from the 4-cyanobiphenyl core [1].

Continuous-Flow Manufacturing for Pharmaceutical Intermediates

The demonstrated 67±7% continuous-flow microreactor yield (vs. 10% batch) with sub-2-ppb palladium leaching makes 4-cyanobiphenyl an ideal candidate for process-intensified manufacturing where residual metal contamination must be minimized for downstream pharmaceutical or agrochemical applications [2]. The patent method achieving >99% purity further supports procurement from suppliers employing advanced purification protocols [3].

Solid-Phase Handling and Storage for Combinatorial Chemistry

With a melting point of 85–88 °C and a stable crystalline solid state at ambient temperature, 4-cyanobiphenyl can be accurately weighed, dispensed, and stored using standard solid-handling automation—unlike its low-melting nCB homologs (13.7–30 °C) that exist as viscous liquids or waxy solids requiring cold storage and specialized liquid-dispensing robotics [4].

Core Scaffold for SAR in Materials and Medicinal Chemistry

As the unsubstituted parent of the nCB pharmacophore class, 4-cyanobiphenyl serves as the essential baseline control compound for SAR investigations probing the effect of alkyl tail length on mesomorphic behavior, dielectric anisotropy, antiproliferative activity, or optoelectronic properties [1][5]. No alkyl-substituted analog can fulfill this baseline role because the tail itself introduces a variable that confounds direct comparison.

Application
Selection Property
Validation Focus
Divergent synthesis of nCB/nOCB libraries
Free 4′-position for functionalization
Reactivity and scaffold integrity
Continuous-flow process development
Flow‑compatible Suzuki coupling performance
Yield, purity, and metal contamination control
Automated solid‑phase handling workflows
High melting point (>85 °C) and crystalline form
Weighing accuracy and ambient storage stability
SAR baseline control for alkyl‑chain studies
Absence of alkyl substituent
Baseline mesomorphic and biological activity benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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